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Anticancer Activity & Mechanism of Action

Recent molecular modeling studies indicate that Recoflavone is a promising anticancer lead compound. The

table below summarizes its reported inhibitory activity against key cyclin-dependent kinases (CDKs) [1].

Protein
Target

Reported
Activity

Experimental Method Key Finding

CDK2 Promising

inhibitor [1]

Molecular Docking & Molecular

Dynamics (MD) Simulation

One of the compounds with the

lowest binding energy against CDK2
[1].

CDK9 Promising
inhibitor [1]

Molecular Docking & Molecular
Dynamics (MD) Simulation

One of the compounds with the
lowest binding energy against CDK9

[1].

Biological Context: CDK2 and CDK9 are serine/threonine kinases that play critical roles in cell cycle

progression and transcription regulation, respectively. Inhibiting these kinases can induce cell cycle arrest

and apoptosis in cancer cells, making them attractive therapeutic targets [1].
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Detailed Experimental Protocols

The primary data for Recoflavone comes from a computational study. The following workflow outlines the

key steps for this type of analysis [1].

Start: In Silico Study

1. Protein and Ligand Preparation

2. Molecular Docking

3. Molecular Dynamics (MD) Simulation

4. Binding Affinity Analysis

Outcome: Identify Promising Leads

Click to download full resolution via product page

Methodology Details:

Molecular Docking: This computational technique predicts the preferred orientation of a small
molecule (like Recoflavone) when bound to a target protein (like CDK2/CDK9). The goal is to predict

the binding affinity, often scored by a docking score that estimates the strength of the interaction. In
the cited study, Recoflavone was identified as having one of the lowest binding energies against the

targets [1].
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Molecular Dynamics (MD) Simulation: This method simulates the physical movements of atoms

and molecules over time. It is used to assess the stability of the protein-ligand complex derived from
docking and to understand conformational changes. The stability of Recoflavone bound to

CDK2/CDK9 during MD simulation reinforced its potential as a lead compound [1].

Signaling Pathways in Flavone Anticancer Activity

While not specific to Recoflavone, flavones as a class are known to induce cancer cell death (apoptosis)

through multiple signaling pathways. The diagram below illustrates these common mechanisms, which

provide context for Recoflavone's potential actions [2].

Flavone

Mitochondrial Pathway

Death Receptor Pathway

Apoptosis

↑ Pro-apoptotic proteins
(e.g., BAX, BAK)

↓ Anti-apoptotic proteins
(e.g., Bcl-2, Bcl-xL)

Caspase-3 Activation

Cytochrome c Release

Inhibits
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Pathway Key Points:

Key Proteins: Flavones can modulate the activity of crucial protein families, including the Bcl-2
family (regulates mitochondrial membrane integrity) and Caspases (executioner proteins of

apoptosis) [2].
Tumor Suppressor p53: Some flavones can activate the p53 pathway, a central regulator of the

cellular response to stress and DNA damage, which can lead to cell cycle arrest and apoptosis [2].
Transcription Factors: Pathways involving NF-κB (often pro-survival) and Akt/PI3K (a key survival

signal) are also common targets for flavonoids, and their inhibition can promote cell death [2].

Flavone Structure-Activity Relationship Overview

Although a dedicated SAR for Recoflavone is not available, general structural features important for the

anticancer activity of flavones have been identified. The chemical structure below shows the common

flavone scaffold with key SAR positions labeled [2].

... Ring A

Pyran Ring (C) Ring B ...
* C2-C3 double bond

* C4 ketone group
* B-ring 3',4' di-OH

Click to download full resolution via product page

Key SAR Insights for Anticancer Activity [2]:

C2-C3 Double Bond: The presence of a double bond between C2 and C3 (part of the C-ring) is

critical for potent antiproliferative activity.
B-ring Catechol Group: A di-hydroxy (catechol) group at the 3' and 4' positions on the B-ring

significantly enhances activity.
C4 Carbonyl Group: The ketone group at the C4 position is important for activity, often involved in

hydrogen bonding with the target protein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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